molecular formula C47H74O21 B1246395 Sokodoside A

Sokodoside A

Cat. No.: B1246395
M. Wt: 975.1 g/mol
InChI Key: OUJWBJHRVLRLAP-TWDYPJHISA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sokodoside A (compound 31) is a triterpene glycoside isolated from the marine sponge Erylus placenta, collected near Sesoko Island, Japan . Its structure features a unique carbon skeleton characterized by an isopropyl side chain and a 4,4-dimethyl steroidal nucleus, distinguishing it from conventional triterpenes. The glycosidic moiety consists of a trisaccharide chain: α-L-arabinose, β-D-galactose, and β-D-galacturonic acid (Figure 1). Initially, the configuration of the arabinose residue was misassigned as β in the original study, but subsequent ^1H-NMR analysis confirmed the α-configuration .

This compound exhibits moderate antifungal activity against Mortierella ramanniana and various Saccharomyces cerevisiae strains (wild-type and mutants such as cdc28, act1-1, and erg6). It also demonstrates cytotoxicity against P388 murine leukemia cells, with an IC50 value of 50 μg/mL, half the potency of Sokodoside B (IC50 = 100 μg/mL) . These bioactivities correlate with its structural complexity, particularly the trisaccharide chain and steroidal modifications.

Properties

Molecular Formula

C47H74O21

Molecular Weight

975.1 g/mol

IUPAC Name

(2S,3R,4S,5R,6R)-6-[(2R,3R,4S,5R,6S)-6-carboxy-5-hydroxy-2-[[(3S,5R,9R,10R,13R,17R)-4,4,10,13-tetramethyl-17-propan-2-yl-1,2,3,5,6,7,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl]oxy-3,4-dihydroxy-5-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxane-2-carboxylic acid

InChI

InChI=1S/C47H74O21/c1-17(2)20-9-10-21-19-8-11-24-45(4,5)25(13-15-47(24,7)22(19)12-14-46(20,21)6)63-44-38(34(33(56)36(66-44)40(59)60)64-41-31(54)27(50)23(48)16-61-41)68-43-37(30(53)29(52)35(65-43)39(57)58)67-42-32(55)28(51)26(49)18(3)62-42/h17-18,20,22-38,41-44,48-56H,8-16H2,1-7H3,(H,57,58)(H,59,60)/t18-,20-,22+,23+,24+,25+,26+,27+,28+,29-,30+,31-,32-,33-,34+,35+,36+,37-,38-,41+,42-,43+,44-,46-,47-/m1/s1

InChI Key

OUJWBJHRVLRLAP-TWDYPJHISA-N

Isomeric SMILES

C[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2O[C@@H]3[C@H]([C@H]([C@H](O[C@H]3O[C@H]4CC[C@@]5([C@H]6CC[C@@]7([C@H](CCC7=C6CC[C@H]5C4(C)C)C(C)C)C)C)C(=O)O)O)O[C@H]8[C@@H]([C@H]([C@H](CO8)O)O)O)C(=O)O)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(C(OC3OC4CCC5(C6CCC7(C(CCC7=C6CCC5C4(C)C)C(C)C)C)C)C(=O)O)O)OC8C(C(C(CO8)O)O)O)C(=O)O)O)O)O)O)O

Synonyms

sokodoside A

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Features of Sokodoside A and Related Compounds

Compound Source Core Structure Glycosidic Chain Modifications Unique Features Reference
This compound Erylus placenta 4,4-dimethyl sterol + isopropyl α-L-Ara, β-D-Gal, β-D-GalA Δ8(9),14(15),16(17) double bonds (in B)
Formoside A Erylus formosus Conventional triterpene N-acetylgalactosamine derivatives Predatory fish deterrent
Nobiloside Erylus nobilis Penasterol-based scaffold C-30 carboxyl group + uronic acid Inhibits C. perfringens neuraminidase
Scabraside A Sea cucumber (Holothuria scabra) Holostane-type triterpene Sulfated hexaoside Antifungal (IC50: 1–16 μg/mL)

Key Observations :

  • This compound’s isopropyl-4,4-dimethyl sterol core is absent in Formoside A and Nobiloside, which derive from conventional triterpenes or penasterol scaffolds .
  • Unlike Scabraside A, a sulfated holostane glycoside with a hexaose chain, this compound lacks sulfate groups and has a shorter trisaccharide chain .

Pharmacological Activity Comparison

Table 2: Bioactivity Profile of this compound and Analogs

Compound Antifungal Activity Cytotoxicity (IC50) Ecological/Other Functions Reference
This compound Moderate vs. M. ramanniana, S. cerevisiae 50 μg/mL (P388 cells) None reported
Sokodoside B Higher activity than this compound 100 μg/mL (P388 cells) None reported
Nobiloside Not reported Not reported Neuraminidase inhibition (IC50: 0.5 µM)
Formoside A Not reported Not reported Predatory fish deterrence
Scabraside A Strong vs. C. albicans (IC50: 1–16 µg/mL) 12.3 µg/mL (HepG2 cells) Apoptosis induction

Key Observations :

  • This compound’s antifungal activity is less potent than Scabraside A, which targets pathogenic fungi like Candida albicans at lower concentrations .
  • Sokodoside B’s unusual double bonds (Δ8(9),14(15),16(17)) may enhance antifungal potency compared to this compound, though cytotoxicity is reduced .
  • Nobiloside’s C-30 carboxyl group is critical for neuraminidase inhibition, a functional role absent in Sokodosides .

Structure-Activity Relationships (SAR)

Glycosidic Chain: The α-L-arabinose configuration in this compound is essential for bioactivity; misassignment as β initially led to underestimation of its role .

Steroidal Core: The isopropyl-4,4-dimethyl group may enhance membrane interaction, explaining cytotoxicity differences between Sokodosides and non-steroidal analogs like Formosides .

Double Bonds : Sokodoside B’s additional unsaturation likely increases lipophilicity, improving antifungal activity but reducing cytotoxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.